5-Bromo-4-(but-3-enyl)pyrimidine

Medicinal chemistry Cross-coupling Orthogonal functionalization

Researchers requiring iterative functionalization of pyrimidine cores often face lengthy synthetic sequences. 5-Bromo-4-(but-3-enyl)pyrimidine solves this by providing orthogonal C5 and C4 reactive handles in a single intermediate. - C5 Bromine: Enables Pd-catalyzed Suzuki/Heck couplings for pharmacophore introduction. - C4 But-3-enyl: Terminal alkene for ozonolysis, hydroboration, or cycloaddition, reducing SAR synthesis steps by 2-3 operations. Supplied with rigorous analytical documentation to ensure batch-to-batch consistency for kinase inhibitor and nucleoside analog programs.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
Cat. No. B12513414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(but-3-enyl)pyrimidine
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC=CCCC1=NC=NC=C1Br
InChIInChI=1S/C8H9BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h2,5-6H,1,3-4H2
InChIKeyHKIWBFYKJXBMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-(but-3-enyl)pyrimidine Procurement & Properties


5-Bromo-4-(but-3-enyl)pyrimidine (CAS 1402238-40-7) is a 4,5-disubstituted pyrimidine derivative characterized by a bromine atom at the C5 position and a but-3-enyl (homoallyl) side chain at the C4 position of the heteroaromatic ring [1]. Its molecular formula is C8H9BrN2, with a molecular weight of 213.07 g/mol [1]. Predicted physicochemical parameters indicate a boiling point of 265.3±25.0 °C and a density of 1.392±0.06 g/cm³ . The C5 bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Heck couplings, while the terminal alkene of the C4 but-3-enyl chain provides an orthogonal functionalization site amenable to ozonolysis, hydroboration, and cycloaddition chemistries, positioning this compound as a dual-functional synthetic building block for medicinal chemistry applications [1].

5-Bromo-4-(but-3-enyl)pyrimidine: Why Analogs Cannot Substitute


The specific substitution pattern of 5-Bromo-4-(but-3-enyl)pyrimidine—namely, a C5 bromine paired with a C4 but-3-enyl group—confers a unique reactivity profile that cannot be replicated by substituting with other 5-bromopyrimidine derivatives or C4-alkyl analogs. Mechanistic studies on 4-substituted-5-bromopyrimidines have demonstrated that the nature of the C4 substituent directly influences reaction pathways; bulky or non-acidic C4 substituents such as t-butyl and phenyl promote stable σ-adduct formation via nucleophilic attack at C6 and enable SN(ANRORC) cine-amination mechanisms, whereas C4 substituents bearing α-acidic protons (e.g., methyl, methylamino) undergo deprotonation and follow alternative SN(AE) cine-processes [1]. The but-3-enyl group, lacking an α-acidic proton and providing steric and electronic modulation, falls into the former category, predicting distinct reactivity outcomes compared to C4-methyl or C4-unsubstituted analogs [1]. Furthermore, the orthogonal terminal alkene functionality enables chemoselective transformations that are inaccessible with saturated C4-alkyl analogs, making the compound non-interchangeable in synthetic sequences requiring sequential or orthogonal derivatization [2].

5-Bromo-4-(but-3-enyl)pyrimidine Differentiation Evidence


Orthogonal Functionalization: C5 Cross-Coupling & C4 Alkene

5-Bromo-4-(but-3-enyl)pyrimidine incorporates two orthogonally reactive functional groups: a C5 bromine atom suitable for palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions, and a C4 but-3-enyl side chain bearing a terminal alkene that undergoes ozonolysis, hydroboration, and cycloaddition chemistry [1]. In contrast, unsubstituted 5-bromopyrimidine lacks the C4 side chain entirely, providing only a single reactive handle, while 5-bromo-4-methylpyrimidine and 5-bromo-4-cyclopropylmethylpyrimidine feature saturated C4 substituents incapable of alkene-based derivatization [1]. The orthogonal dual-functionality enables chemoselective sequential modifications—for instance, initial C5 cross-coupling followed by C4 alkene oxidation or cycloaddition—without protecting group manipulation, a synthetic efficiency advantage quantified by the elimination of 2–3 additional synthetic steps compared to iterative monofunctional building block approaches [1].

Medicinal chemistry Cross-coupling Orthogonal functionalization

C4 Substituent Effect on SNAr Mechanism & Regioselectivity

Mechanistic investigations on 4-substituted-5-bromopyrimidines (R = t-Bu, Ph, OCH₃, CH₃, NHCH₃) with potassium amide in liquid ammonia have established that the nature of the C4 substituent governs the reaction pathway and product distribution [1]. Compounds with C4 substituents lacking an α-acidic proton—such as t-butyl (R = t-Bu), phenyl (R = Ph), and methoxy (R = OCH₃)—undergo stable σ-adduct formation via amide ion attack at C6 and proceed via an SN(ANRORC) cine-amination mechanism to yield 6-amino derivatives [1]. In contrast, C4 substituents bearing an α-acidic proton (R = CH₃, NHCH₃, NHPh, NH₂) undergo deprotonation and follow an SN(AE) cine-process [1]. The but-3-enyl group, like t-butyl and phenyl, lacks an α-acidic proton and is predicted to follow the SN(ANRORC) pathway, conferring predictable and distinct regiochemical outcomes compared to C4-methyl or C4-amino analogs [1].

Mechanistic chemistry Nucleophilic substitution Cine-amination

Suzuki-Miyaura Cross-Coupling Reactivity Benchmark

The 5-bromopyrimidine core serves as a validated electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a representative synthetic application, 5-bromopyrimidine undergoes lithium-halogen exchange to generate 5-pyrimidylboronic acid 2, which subsequently participates in Suzuki cross-coupling with heteroaryl halides using Na₂CO₃, Pd(PPh₃)₂Cl₂ in 1,4-dioxane at 95 °C, yielding heteroarylpyrimidines (thienyl, quinolyl, pyrimidyl) [1]. Two-fold reaction of 5-pyrimidylboronic acid with 4,6-dichloropyrimidine 12 gave 4,6-bis(5-pyrimidyl)pyrimidine 8 in 56% yield [1]. Additionally, 5-bromopyrimidine has been employed in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic, ligand-free Suzuki reactions [2]. The presence of the C4 but-3-enyl substituent in 5-Bromo-4-(but-3-enyl)pyrimidine does not interfere with this cross-coupling reactivity at C5, enabling orthogonal diversification strategies that are inaccessible using unsubstituted 5-bromopyrimidine alone .

Palladium catalysis C-C bond formation Heteroaryl synthesis

Antimycobacterial Derivatization: TB Drug Discovery Entry

5-Bromopyrimidine has been established as a versatile starting material for the synthesis of antimycobacterial agents. Verbitskiy et al. (2015) demonstrated that C4 and/or C5 mono(thienyl) and di(thienyl) substituted pyrimidines synthesized from commercially available 5-bromopyrimidine via Suzuki cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) exhibit activity in micromolar concentrations in vitro against Mycobacterium tuberculosis H37Rv, M. avium, M. terrae, and rifampicin- and isoniazid-resistant strains [1]. Subsequent studies on 5-styryl-4-(hetero)aryl-pyrimidines confirmed that intermediate 5-bromo-4-(hetero)aryl substituted pyrimidines and targeted final compounds display micromolar activity against M. tuberculosis H37Rv and multidrug-resistant clinical isolates, with some compounds demonstrating bacteriostatic effects comparable to or exceeding first-line antitubercular drugs . Acute in vivo toxicity data in mice have been obtained for this compound class, establishing preliminary safety profiles [1]. 5-Bromo-4-(but-3-enyl)pyrimidine provides an analogous C5-bromo handle for cross-coupling diversification while offering the additional C4 but-3-enyl modification site to explore structure-activity relationships beyond those accessible with unsubstituted 5-bromopyrimidine.

Antitubercular Antimycobacterial Drug discovery

C4 Substituent Electronic Effect on σ-Adduct Stability

PMR spectroscopic studies on 5-bromo-4-R-pyrimidines (R = Ph, t-Bu, OMe, PhMeN, MeNH, Me) in KNH₂/liquid NH₃ have quantified the formation of stable σ-adducts via amide ion attack at C6 of the pyrimidine ring [1]. Stable 1:1 σ-adduct formation was observed for R = Ph, t-Bu, OMe, and PhMeN, whereas R = MeNH resulted in deprotonation of the substituent rather than adduct formation [1]. For R = Me, both deprotonation and adduct formation were observed, with the ratio of anion to σ-complex changing from 3:1 for R = CH₃ to 1:2 for R = CD₃, demonstrating a deuterium isotope effect that confirms hydrogen loss as a kinetically significant step [1]. The but-3-enyl substituent, structurally analogous to the t-butyl and phenyl groups in lacking an α-acidic proton, is predicted to form stable σ-adducts, enabling controlled nucleophilic functionalization at C6 that is unattainable with C4-methyl or C4-amino substituted 5-bromopyrimidines [1].

Physical organic chemistry Reaction intermediate Nucleophilic addition

5-Bromo-4-(but-3-enyl)pyrimidine Application Scenarios


Kinase Inhibitor Library Synthesis via Orthogonal Diversification

For medicinal chemistry teams engaged in kinase inhibitor lead optimization, 5-Bromo-4-(but-3-enyl)pyrimidine provides a dual-functional pyrimidine scaffold enabling sequential orthogonal modifications. The C5 bromine undergoes Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to introduce pharmacophoric elements at the position analogous to the hinge-binding region of ATP-competitive kinase inhibitors, while the C4 terminal alkene can be independently functionalized via ozonolysis (to aldehyde), hydroboration/oxidation (to alcohol), or cycloaddition to modulate physicochemical properties and target engagement [1]. This orthogonal strategy reduces synthetic step count by 2–3 operations compared to iterative monofunctional building block approaches, accelerating SAR exploration and lowering per-compound synthesis costs [1].

Antimycobacterial Drug Discovery & Tuberculosis Lead Development

Research groups focused on antitubercular drug discovery can utilize 5-Bromo-4-(but-3-enyl)pyrimidine as a key intermediate for generating novel pyrimidine-based antimycobacterial agents. The 5-bromopyrimidine core has been validated as an entry point to compounds with micromolar in vitro activity against M. tuberculosis H37Rv, M. avium, M. terrae, and multidrug-resistant clinical isolates, with some derivatives demonstrating bacteriostatic effects comparable to first-line drugs [1]. Acute in vivo toxicity data in mice are available for this compound class, establishing a preliminary safety foundation [1]. The additional C4 but-3-enyl substituent enables SAR exploration at a position unexplored in prior antitubercular pyrimidine campaigns, potentially addressing emerging resistance mechanisms or improving selectivity indices .

Acyclic Nucleoside Analogs with Constrained Alkenyl Spacers

In antiviral and cytostatic nucleoside analog development, the but-3-enyl side chain of 5-Bromo-4-(but-3-enyl)pyrimidine serves as a direct structural precursor to conformationally constrained Z- or E-alkenyl spacers that replace the sugar moiety in acyclic nucleoside analogs. Literature precedent demonstrates that pyrimidine derivatives bearing 4-amino-2-butenyl or alkynyl spacers exhibit cytostatic activity against hepatocellular carcinoma (Hep G2, IC₅₀ = 4.3–18 μM) and marginal anti-HIV activity [1]. The C5 bromine provides a handle for introducing alkynyl or additional functional groups via Sonogashira coupling, enabling the construction of C5-substituted acyclic nucleoside libraries with defined alkene geometry [1]. 5-Bromo-4-(but-3-enyl)pyrimidine combines both the alkenyl scaffold element and the cross-coupling handle in a single intermediate, streamlining the synthesis of this therapeutically relevant compound class [1].

Supramolecular Chemistry & Crystal Engineering of Pyrimidine Networks

For materials chemistry and crystal engineering applications, 5-Bromo-4-(but-3-enyl)pyrimidine offers a pyrimidine core capable of participating in directional hydrogen bonding networks (N–H···O, C–H···O, and C–H···F interactions) that govern supramolecular assembly [1]. Studies on N-phthalimide protected 4-amino-2-butenyl 5-substituted pyrimidine derivatives have established that variations in the C5 substituent (H, F, CF₃) and alkene geometry (E vs. Z) modulate supramolecular aggregation from dimeric to two-dimensional and three-dimensional networks [1]. The C5 bromine atom in 5-Bromo-4-(but-3-enyl)pyrimidine can be replaced with diverse functional groups via cross-coupling, enabling systematic investigation of substituent effects on crystal packing, network topology, and material properties [1]. The C4 but-3-enyl chain provides conformational flexibility that influences intermolecular interactions, offering an additional structural tuning parameter for crystal engineering studies [1].

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